(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid (1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1932708-73-0
VCID: VC4763008
InChI: InChI=1S/C12H16N2O2/c1-8-2-5-11(13-7-8)14-10-4-3-9(6-10)12(15)16/h2,5,7,9-10H,3-4,6H2,1H3,(H,13,14)(H,15,16)/t9-,10+/m0/s1
SMILES: CC1=CN=C(C=C1)NC2CCC(C2)C(=O)O
Molecular Formula: C12H16N2O2
Molecular Weight: 220.272

(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid

CAS No.: 1932708-73-0

Cat. No.: VC4763008

Molecular Formula: C12H16N2O2

Molecular Weight: 220.272

* For research use only. Not for human or veterinary use.

(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid - 1932708-73-0

Specification

CAS No. 1932708-73-0
Molecular Formula C12H16N2O2
Molecular Weight 220.272
IUPAC Name (1S,3R)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C12H16N2O2/c1-8-2-5-11(13-7-8)14-10-4-3-9(6-10)12(15)16/h2,5,7,9-10H,3-4,6H2,1H3,(H,13,14)(H,15,16)/t9-,10+/m0/s1
Standard InChI Key UGNKJPQQLKGCLW-VHSXEESVSA-N
SMILES CC1=CN=C(C=C1)NC2CCC(C2)C(=O)O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s core consists of a cyclopentane ring with two functional groups: a carboxylic acid at position 1 and a 5-methylpyridin-2-ylamino group at position 3. The stereochemistry at carbons 1 and 3 is defined as S and R, respectively, creating a distinct spatial arrangement critical for molecular interactions . Computational modeling predicts that the cyclopentane ring adopts a puckered conformation, positioning the pyridine and carboxylic acid groups on opposite faces. This arrangement may facilitate simultaneous binding to polar and hydrophobic regions of biological targets.

Table 1: Key Structural Properties

PropertyValue
CAS Number1932708-73-0
Molecular FormulaC12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight220.27 g/mol
Stereochemistry(1S,3R)

Synthetic Routes and Optimization

Retrosynthetic Strategy

A plausible synthesis begins with a cyclopentane precursor functionalized at positions 1 and 3. The carboxylic acid group could be introduced via oxidation of a primary alcohol or hydrolysis of a nitrile, while the pyridinylamino moiety might be installed through nucleophilic substitution or reductive amination. Patent US8058440B2 describes analogous methods for related cyclopentane derivatives, such as cyanation followed by hydrolysis, which could be adapted here. For example:

  • Cyclopentane bromination: Introduce a bromine atom at position 3.

  • Amination: React with 5-methylpyridin-2-amine under basic conditions.

  • Carboxylic acid formation: Oxidize a methyl group at position 1 or hydrolyze a nitrile intermediate.

Critical Reaction Parameters

  • Solvent selection: Polar aprotic solvents like N,N-dimethylacetamide (DMA) enhance nucleophilic substitution rates .

  • Temperature: Reactions involving pyridine derivatives often require elevated temperatures (140–160°C) to overcome activation barriers .

  • Protection strategies: Temporary protection of the amino group (e.g., with FMOC, as seen in (+)-(1S,3R)-N-Fmoc-3-aminocyclopentanecarboxylic acid ) may prevent side reactions during oxidation steps.

Analytical Characterization

Spectroscopic Data

While experimental spectra are unavailable, analogous compounds provide benchmarks:

  • NMR: The pyridine protons are expected as doublets near δ 8.3–8.5 ppm, while cyclopentane protons appear as multiplets between δ 1.5–2.5 ppm .

  • Mass spectrometry: The molecular ion peak at m/z 220.27 confirms the molecular weight .

Table 2: Predicted Spectral Features

TechniqueKey Signals
1H NMR^1\text{H NMR}δ 8.4 (pyridine-H), δ 2.1 (cyclopentane-H)
IR1700 cm1^{-1} (C=O stretch)

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